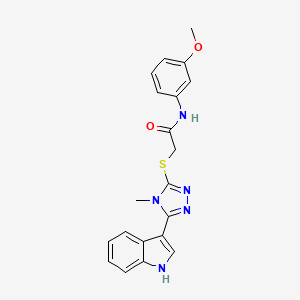
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a novel derivative that merges the pharmacological properties of indole and triazole moieties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1H-indole derivatives with triazole-thio groups. The general synthetic route can be summarized as follows:
- Formation of Triazole-Thio Derivative :
- The initial step involves the synthesis of a triazole-thio intermediate through the reaction of appropriate thioketones with hydrazine derivatives.
- Acetamide Formation :
- The final product is formed by acylating the triazole-thio intermediate with 3-methoxyphenylacetyl chloride.
The compound's structure can be confirmed using various spectroscopic techniques such as NMR and IR spectroscopy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring indole and triazole structures. For instance, derivatives similar to This compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 7d | HeLa | 0.52 | Induces apoptosis, inhibits tubulin polymerization |
| 7d | MCF-7 | 0.34 | G2/M phase arrest |
| 7d | HT-29 | 0.86 | Similar to colchicine action |
The compound 7d demonstrated significant antiproliferative activity against HeLa, MCF-7, and HT-29 cell lines, indicating its potential as a chemotherapeutic agent through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds containing the triazole moiety are also known for their antimicrobial properties. Research has indicated that derivatives similar to our compound exhibit moderate antibacterial activity against a range of microorganisms.
| Compound | Microorganism | Activity Level |
|---|---|---|
| 4a | E. coli | Moderate |
| 5b | S. aureus | Moderate |
| 6a | Pseudomonas aeruginosa | Moderate |
These findings suggest that the incorporation of thio and triazole groups enhances antimicrobial efficacy .
Mechanistic Insights
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through intrinsic pathways involving caspase activation.
- Antimicrobial Mechanisms : The triazole ring may interfere with fungal biosynthesis pathways or bacterial cell wall synthesis.
Case Studies
Several studies have evaluated the biological activity of compounds related to This compound :
- Study on Anticancer Activity : A study demonstrated that similar indole-triazole derivatives significantly inhibited growth in various cancer cell lines, with some compounds achieving IC50 values in the nanomolar range .
- Antimicrobial Screening : Another study screened a series of triazole-thiol compounds against common pathogens and found several candidates with promising antibacterial properties .
特性
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-25-19(16-11-21-17-9-4-3-8-15(16)17)23-24-20(25)28-12-18(26)22-13-6-5-7-14(10-13)27-2/h3-11,21H,12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLAGUZZMGTNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














